molecular formula C12H17NO B2532729 1-(4-Ethylphenyl)pyrrolidin-3-ol CAS No. 1784219-12-0

1-(4-Ethylphenyl)pyrrolidin-3-ol

Cat. No.: B2532729
CAS No.: 1784219-12-0
M. Wt: 191.274
InChI Key: AOGRCXUACJYYJZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It features a pyrrolidine ring substituted with a 4-ethylphenyl group and a hydroxyl group at the 3-position

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . This reaction is typically carried out under mild conditions and can be optimized for regio- and stereoselectivity. Industrial production methods may involve the use of catalytic hydrogenation or other scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Ethylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

1-(4-Ethylphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine derivatives and pyrrolidinone derivatives . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyrrolidine-based compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGRCXUACJYYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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